PF-AKT400

Vue d'ensemble

Description

PF-AKT400 est un inhibiteur de la kinase Akt, puissant, à spectre large et compétitif vis-à-vis de l'ATP. Il est connu pour sa haute sélectivité envers PKBα (IC50 = 0,5 nM) par rapport à PKA (IC50 = 450 nM) . Ce composé a montré d'excellents profils pharmacocinétiques et est efficace dans des modèles in vivo de tumeurs xénogreffées .

Méthodes De Préparation

PF-AKT400 est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que le DMSO et de catalyseurs pour faciliter les réactions . Les méthodes de production industrielle peuvent impliquer une mise à l'échelle de ces réactions dans des conditions contrôlées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

PF-AKT400 subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs tels que le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation de dérivés hydroxylés, tandis que la réduction peut donner des produits déshydroxylés .

Applications De Recherche Scientifique

Introduction to PF-AKT400

This compound is a novel, selective, and potent ATP-competitive inhibitor of the Akt protein kinase, specifically designed to target protein kinase B alpha (PKBα) with a remarkable 900-fold selectivity over protein kinase A (PKA). This compound has garnered significant attention in cancer research due to its potential therapeutic applications in various malignancies, particularly through its ability to inhibit tumor growth and modulate signaling pathways involved in cancer progression.

Chemical Properties and Mechanism of Action

This compound has the following key properties:

- Chemical Structure : It is based on a 3-aminopyrrolidine scaffold.

- Selectivity : IC50 values indicate high selectivity for PKBα (0.5 nM) compared to PKA (450 nM).

- Mechanism of Action : By inhibiting Akt, this compound disrupts downstream signaling pathways that promote cell survival and proliferation, making it a promising candidate for cancer therapy.

Antitumor Efficacy

This compound has shown significant antitumor activity in various preclinical models. Key findings from studies include:

- Colorectal Carcinoma (Colo205) : At a dosage of 150 mg/kg administered twice daily over ten days, this compound achieved a tumor growth inhibition (TGI) of 60% .

- Prostate Carcinoma (PC3) : In xenograft studies, the compound demonstrated a TGI of 75% at 100 mg/kg b.i.d. dosing. Remarkably, when combined with Rapamycin (10 mg/kg), a dosing regimen of 75 mg/kg b.i.d. resulted in an impressive 98% TGI .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates rapid absorption and peak plasma concentrations within 0.5 to 1 hour post-administration. The pharmacodynamic responses, measured by the inhibition of phospho-S6 and phospho-Akt levels, correlate well with the observed antitumor efficacy.

| Study Type | Tumor Type | Dosage (mg/kg) | TGI (%) | Combination Agent | Combination TGI (%) |

|---|---|---|---|---|---|

| Xenograft Study | Colorectal | 150 b.i.d. | 60 | N/A | N/A |

| Xenograft Study | Prostate | 100 b.i.d. | 75 | N/A | N/A |

| Combination Study | Prostate | 75 b.i.d. | 98 | Rapamycin (10) | 98 |

Mechanistic Insights

Research has indicated that this compound effectively reduces hyperphosphorylation of Akt and S6 proteins in tumor tissues, suggesting its role in disrupting critical survival pathways in cancer cells. This modulation of Akt activity is essential for understanding how this compound can be integrated into therapeutic regimens for enhanced efficacy against resistant tumors.

Case Study: Efficacy in Prostate Cancer Models

In a detailed study involving PC3 prostate carcinoma xenografts, this compound was administered at varying doses (25 mg/kg to 100 mg/kg). The results highlighted:

- Dose-Dependent Efficacy : Significant tumor growth inhibition was observed at higher doses, correlating with reduced levels of phosphorylated Akt.

- Combination Therapy Potential : The combination with Rapamycin not only enhanced TGI but also provided insights into potential synergistic effects that could be explored further in clinical settings.

Case Study: Colorectal Cancer Treatment

The application of this compound in colorectal carcinoma models demonstrated:

- Consistent Antitumor Activity : Across multiple experiments, the compound consistently inhibited tumor growth significantly.

- Therapeutic Window Exploration : Further studies are required to establish optimal dosing regimens that maximize efficacy while minimizing toxicity.

Conclusion and Future Directions

This compound represents a promising avenue for targeted cancer therapy, particularly due to its selective inhibition of Akt signaling pathways critical for tumor growth and survival. Ongoing research aims to elucidate its full therapeutic potential through clinical trials and combination therapies.

Future studies should focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Understanding the broader implications of Akt inhibition on various signaling pathways.

- Combination Strategies : Exploring synergistic effects with other targeted therapies or chemotherapeutic agents.

Mécanisme D'action

PF-AKT400 exerts its effects by competitively inhibiting the ATP-binding site of Akt kinase. This inhibition prevents the phosphorylation and activation of downstream targets involved in cell survival, growth, and proliferation . The molecular targets include PKBα, and the pathways involved are primarily the PI3K/Akt/mTOR signaling pathway .

Comparaison Avec Des Composés Similaires

PF-AKT400 est unique en raison de sa haute sélectivité et de sa puissance envers PKBα par rapport à d'autres composés similaires. Voici quelques composés similaires :

Inhibiteur AKT VIII : Un autre inhibiteur sélectif de l'Akt avec des profils de sélectivité différents.

(E)-Inhibiteur Akt-IV : Un composé ayant des effets inhibiteurs similaires mais une structure chimique différente.

This compound se distingue par sa sélectivité accrue et son efficacité dans des modèles in vivo .

Activité Biologique

PF-AKT400, also known as AKT-0286 or ZINC-111606147, is a selective and potent ATP-competitive inhibitor of protein kinase B (PKB/Akt) that has garnered significant attention for its potential as an anticancer therapeutic agent. This compound is characterized by its unique 3-aminopyrrolidine scaffold, which contributes to its high selectivity and efficacy against various cancer types.

This compound primarily inhibits the Akt pathway, a critical signaling cascade involved in cell survival, proliferation, and metabolism. By selectively targeting Akt, this compound disrupts downstream signaling that promotes tumor growth and survival. The compound exhibits a 900-fold greater selectivity for PKBα (IC50 = 0.5 nM) compared to PKA (IC50 = 450 nM) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

In Vitro Activity

In cellular assays, this compound demonstrated significant inhibition of Akt phosphorylation and downstream signaling pathways. For instance, in U87 glioblastoma cells, the compound showed an IC50 of 310 nM for inhibiting phosphorylated GSK-3α, a downstream target of Akt . Additionally, the compound effectively reduced phospho-S6 levels at concentrations around 110 nM , indicating its capacity to modulate mTORC1 activity through the Akt pathway.

In Vivo Efficacy

The efficacy of this compound has been evaluated in various xenograft models:

- Prostate Carcinoma (PC3 Xenograft Model) : At a dosage of 100 mg/kg administered twice daily for 10 days, this compound achieved a 75% tumor growth inhibition (TGI) . When combined with Rapamycin (10 mg/kg), the TGI increased to an impressive 98% .

- Colorectal Carcinoma (Colo205 Xenograft Model) : A dosage of 150 mg/kg resulted in a 60% TGI , further supporting the compound's anticancer potential .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates rapid absorption and peak plasma concentrations within 0.5 hours post-administration. The pharmacodynamic responses, such as reductions in phospho-S6 and phospho-Akt levels, peaked at approximately 2-4 hours after dosing . A pharmacokinetic/pharmacodynamic (PK/PD) model established a correlation between dosage and efficacy, highlighting the compound's potential for dose optimization in clinical settings.

Case Study 1: Combination Therapy with Rapamycin

In a study examining the effects of this compound in combination with Rapamycin on PC3 xenografts, researchers found that the combination therapy significantly outperformed either agent alone. The synergy observed suggests that targeting multiple pathways may enhance therapeutic outcomes in prostate cancer treatment .

Case Study 2: Tumor Microenvironment Modulation

Another investigation focused on how this compound modulates the tumor microenvironment. It was noted that treatment led to alterations in immune cell infiltration within tumors, potentially enhancing anti-tumor immunity alongside direct cytotoxic effects on cancer cells. This underscores the multifaceted role of this compound beyond mere cell proliferation inhibition .

Summary of Findings

| Study Type | Model | Dose (mg/kg) | TGI (%) | Key Findings |

|---|---|---|---|---|

| In Vivo | PC3 Xenograft | 100 b.i.d. | 75 | Significant reduction in tumor growth |

| In Vivo | PC3 + Rapamycin | 75 + 10 | 98 | Synergistic effect observed |

| In Vivo | Colo205 Xenograft | 150 b.i.d. | 60 | Effective against colorectal carcinoma |

| In Vitro | U87 Cells | - | - | IC50 for p-GSK-3α at 310 nM |

Propriétés

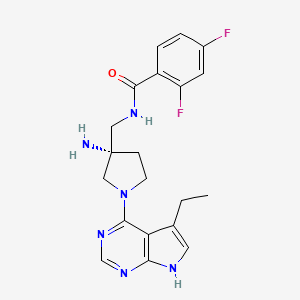

IUPAC Name |

N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZRQQTUYAYCQT-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.